molecular formula C22H23N3O7S B580283 N-(1,2-Dicarboxyethyl) rosiglitazone CAS No. 956239-35-3

N-(1,2-Dicarboxyethyl) rosiglitazone

Numéro de catalogue: B580283
Numéro CAS: 956239-35-3
Poids moléculaire: 473.5
Clé InChI: XZEIFCBFLCYRAH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1,2-Dicarboxyethyl) rosiglitazone: is a derivative of rosiglitazone, a well-known thiazolidinedione class drug used primarily for the treatment of type 2 diabetes mellitus.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-Dicarboxyethyl) rosiglitazone typically involves the reaction of rosiglitazone with a suitable dicarboxyethylating agent under controlled conditions. The process may include steps such as:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Analyse Des Réactions Chimiques

Types of Reactions

N-(1,2-Dicarboxyethyl) rosiglitazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

N-(1,2-Dicarboxyethyl) rosiglitazone has diverse applications in scientific research, including:

Mécanisme D'action

The mechanism of action of N-(1,2-Dicarboxyethyl) rosiglitazone involves its interaction with peroxisome proliferator-activated receptors (PPARs), specifically PPARγ. This interaction leads to:

Comparaison Avec Des Composés Similaires

N-(1,2-Dicarboxyethyl) rosiglitazone can be compared with other thiazolidinediones, such as:

Uniqueness

This compound is unique due to its modified structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other thiazolidinediones .

Activité Biologique

N-(1,2-Dicarboxyethyl) rosiglitazone is a derivative of the antidiabetic drug rosiglitazone, which belongs to the thiazolidinedione class. This compound primarily acts as a selective agonist for peroxisome proliferator-activated receptor gamma (PPAR-γ), influencing glucose and lipid metabolism. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and clinical implications.

PPAR-γ Agonism
The primary mechanism of action of this compound is through activation of PPAR-γ. This receptor plays a crucial role in the regulation of glucose homeostasis and lipid metabolism. Upon activation, PPAR-γ enhances insulin sensitivity in peripheral tissues, promoting glucose uptake and reducing insulin resistance .

Effects on Glucose Metabolism
Research indicates that rosiglitazone and its derivatives significantly lower fasting plasma glucose levels and improve glycemic control in patients with Type 2 diabetes. For instance, a study involving 29 patients showed a reduction in fasting plasma glucose from 195 mg/dl to 150 mg/dl after 12 weeks of treatment with rosiglitazone . Additionally, the compound reduces endogenous glucose production and increases whole-body glucose metabolic clearance rates .

Pharmacodynamics

Impact on Lipid Profiles
this compound also affects lipid metabolism by decreasing plasma non-esterified fatty acids (NEFA). In the aforementioned study, NEFA levels dropped significantly during treatment, indicating improved lipid metabolism alongside enhanced insulin sensitivity . This dual action on both glucose and lipid metabolism positions the compound as a valuable therapeutic option for managing Type 2 diabetes.

Clinical Studies

Several clinical studies have assessed the efficacy and safety of this compound:

StudyPopulationTreatment DurationKey Findings
Study 1369 patients with Type 2 DM8 weeksSignificant decrease in fasting plasma glucose across all doses (4 mg: -0.9 mmol/l; 8 mg: -2.0 mmol/l; 12 mg: -1.7 mmol/l) compared to placebo (+0.4 mmol/l) .
Study 229 diet-treated diabetic patients12 weeksFasting plasma glucose reduced from 195 mg/dl to 150 mg/dl; NEFA levels decreased significantly .

Safety Profile

This compound has been shown to be well tolerated at therapeutic doses. The incidence of adverse effects is comparable to placebo groups, with no significant evidence of hypoglycemia or hepatotoxicity reported in clinical trials . However, concerns regarding cardiovascular risks associated with rosiglitazone have been noted in some studies, necessitating careful patient selection and monitoring .

Propriétés

IUPAC Name

2-[5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-2,4-dioxo-1,3-thiazolidin-3-yl]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O7S/c1-24(18-4-2-3-9-23-18)10-11-32-15-7-5-14(6-8-15)12-17-20(28)25(22(31)33-17)16(21(29)30)13-19(26)27/h2-9,16-17H,10-13H2,1H3,(H,26,27)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEIFCBFLCYRAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)N(C(=O)S2)C(CC(=O)O)C(=O)O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956239-35-3
Record name N-(1,2-Dicarboxyethyl) rosiglitazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956239353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1,2-DICARBOXYETHYL) ROSIGLITAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C000RW7GU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.